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molecular formula C10H12O5S B8319956 2-Hydroxy-4-methanesulfonyl-benzoic acid ethyl ester CAS No. 435338-96-8

2-Hydroxy-4-methanesulfonyl-benzoic acid ethyl ester

Cat. No. B8319956
M. Wt: 244.27 g/mol
InChI Key: FTTNYAPOSAHKIT-UHFFFAOYSA-N
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Patent
US06433005B1

Procedure details

A mixture of 10 (15 g) and pyridinium hydrochloride (45 g) was heated under an inert atmosphere at 180° C. for 1.5 h and cooled. The mixture was partitioned between EtOAc and aqueous HCl (5%). The organic layer was washed with aqueous HCl (5%), dried, filtered, and concentrated. A solution of the resulting residue in EtOH (400 mL) was treated with concentrated H2SO4 (10 mL) and heated overnight at 75° C. After cooling, the mixture was concentrated and partitioned between EtOAc and saturated aqueous NaHCO3. The organic layer was extracted with 1 M NaOH (4 times). This combined aqueous layer was brought to acidic pH by addition of aqueous HCl (5%) and was extracted with EtOAc. This organic layer was dried (MgSO4), filtered, and evaporated giving 8.5 g of 2-hydroxy-4-methanesulfonyl-benzoic acid ethyl ester 11 as a solid.
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
45 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([S:10]([CH3:13])(=[O:12])=[O:11])=[CH:6][C:5]=1[O:14]C.Cl.[NH+]1C=CC=C[CH:19]=1>>[CH2:1]([O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([S:10]([CH3:13])(=[O:12])=[O:11])=[CH:6][C:5]=1[OH:14])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)S(=O)(=O)C)OC)=O
Name
pyridinium hydrochloride
Quantity
45 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc and aqueous HCl (5%)
WASH
Type
WASH
Details
The organic layer was washed with aqueous HCl (5%)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
A solution of the resulting residue in EtOH (400 mL) was treated with concentrated H2SO4 (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated overnight at 75° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 1 M NaOH (4 times)
ADDITION
Type
ADDITION
Details
This combined aqueous layer was brought to acidic pH by addition of aqueous HCl (5%)
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(C=C(C=C1)S(=O)(=O)C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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